molecular formula C12H15NO4 B188930 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid CAS No. 59256-45-0

4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid

Katalognummer: B188930
CAS-Nummer: 59256-45-0
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: YXCPMPAALKOYQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Ethoxyphenyl)amino)-4-oxobutanoic acid (CAS: 59256-45-0) is a succinamic acid derivative with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol . Structurally, it consists of a butanoic acid backbone substituted with an ethoxyphenylamide group at the 4-position. The ethoxy group (-OCH₂CH₃) confers moderate lipophilicity, while the carboxylic acid terminus enhances water solubility under physiological conditions. This compound is typically stored at room temperature in dry conditions and is associated with mild hazards (skin/eye irritation; H315/H319) .

Eigenschaften

IUPAC Name

4-(4-ethoxyanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-17-10-5-3-9(4-6-10)13-11(14)7-8-12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCPMPAALKOYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308626
Record name 4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59256-45-0
Record name 59256-45-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Key Reaction Parameters:

  • Solvent : Dichlorobenzene (3–15 times the weight of 4-ethoxyaniline) ensures high para-selectivity and facilitates crystallization of the product.

  • Catalyst : Aluminum chloride (2.05–2.3 equivalents relative to succinic anhydride) promotes efficient condensation.

  • Temperature : Reactions proceed optimally between -20°C and 20°C, minimizing side reactions.

  • Stoichiometry : A 0.8–1.1 molar ratio of succinic anhydride to 4-ethoxyaniline ensures complete conversion.

Post-reaction, the mixture is quenched in ice-cold dilute hydrochloric acid, precipitating the product. Filtration and recrystallization yield the pure compound with para-isomer purity exceeding 99%.

Industrial-Scale Production

Industrial synthesis scales the laboratory method using continuous flow reactors and automated systems to enhance efficiency. Key adaptations include:

Process Optimization:

  • Solvent Recycling : Dichlorobenzene is recovered via distillation, reducing waste and cost.

  • Catalyst Recovery : Aluminum chloride is neutralized and regenerated for reuse.

  • Reaction Monitoring : In-line spectroscopy ensures real-time quality control.

Table 1: Comparison of Lab-Scale vs. Industrial Production

ParameterLab-ScaleIndustrial-Scale
Batch Size100 g–1 kg100–500 kg
Yield90–95%88–92%
Purity (HPLC)≥99%≥98%
Reaction Time4–6 hours3–5 hours
Solvent Consumption10 L/kg8 L/kg (recycled)

Industrial processes prioritize cost-effectiveness while maintaining high yields, albeit with slight purity trade-offs due to larger batch handling.

Reaction Mechanism and Byproduct Analysis

The reaction proceeds via electrophilic aromatic substitution, where succinic anhydride acts as an acylating agent. The ethoxy group on the aniline derivative directs the acyl group to the para position.

Byproduct Formation:

  • Ortho/Meta Isomers : Constitute <1% of the product due to the solvent’s selectivity.

  • Unreacted Succinic Anhydride : Removed during aqueous workup.

  • Aluminum Complexes : Precipitated as hydroxides during neutralization.

Table 2: Byproduct Distribution in Dichlorobenzene vs. Alternative Solvents

SolventPara-Isomer (%)Ortho-Isomer (%)Meta-Isomer (%)
Dichlorobenzene99.20.50.3
Toluene85.19.45.5
Chloroform78.312.19.6

Dichlorobenzene’s high dielectric constant and non-polar nature suppress ortho/meta substitution, ensuring superior regioselectivity.

Purification and Characterization

Crude product purification involves:

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) remove residual solvents and isomers.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for analytical-grade purity.

  • Lyophilization : For hygroscopic batches.

Characterization Data:

  • Melting Point : 158–160°C (lit. 157–159°C).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.65 (t, J = 6.8 Hz, 2H, COCH₂), 3.08 (t, J = 6.8 Hz, 2H, CH₂CO), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 6.82 (d, J = 8.8 Hz, 2H, ArH), 7.52 (d, J = 8.8 Hz, 2H, ArH), 8.21 (s, 1H, NH).

  • HPLC Purity : 99.5% (C18 column, acetonitrile/water 60:40).

Alternative Methods and Limitations

While the dichlorobenzene-AlCl₃ system dominates, alternative approaches include:

Microwave-Assisted Synthesis

  • Conditions : 100°C, 20 minutes, dimethylformamide (DMF) solvent.

  • Yield : 82% (lower due to side reactions).

  • Drawback : Requires specialized equipment and offers no purity advantage.

Ionic Liquid Catalysis

  • Catalyst : 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]).

  • Yield : 89% at 50°C.

  • Limitation : High cost and challenging catalyst recovery.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The ethoxy group or the amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research indicates that 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid exhibits anti-inflammatory and analgesic properties. Preliminary studies suggest that the compound may interact with cyclooxygenase enzymes, which are critical in pain and inflammation pathways. This interaction could lead to its potential use in treating conditions like arthritis or other inflammatory diseases .

Neuroprotective Effects

The compound has been investigated for its cerebroprotective properties, showing promise in models of neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

Prodrug Development

This compound is categorized as a prodrug , which means it is designed to be metabolically converted into an active form after administration. This characteristic makes it suitable for targeted drug delivery systems, potentially improving the efficacy and safety profiles of various drugs.

Formulation Strategies

The compound can be formulated with various excipients to enhance its solubility and bioavailability. For example, formulations using DMSO or PEG300 have been explored for in vivo applications, aiming to optimize therapeutic concentrations while minimizing side effects .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the reaction of specific precursors under controlled conditions to yield high-purity products. The development of derivatives with modified functional groups can lead to compounds with enhanced biological activity or altered pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

  • A study focusing on its anti-inflammatory effects reported a significant reduction in inflammatory markers in animal models treated with the compound, suggesting its viability as a therapeutic agent.
  • Another investigation highlighted its neuroprotective capabilities, demonstrating improved cognitive function in models of neurodegeneration when administered the compound.

Wirkmechanismus

The mechanism of action of 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups
  • 4-[(4-Ethoxy-2-nitrophenyl)amino]-4-oxobutanoic acid (CAS: Unspecified): The addition of a nitro (-NO₂) group at the 2-position increases molecular polarity (C₁₂H₁₄N₂O₆, MW: 282.25 g/mol) and acidity compared to the ethoxy-only analog.
Alkoxy Group Modifications
  • 4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid (CAS: 162753-02-8): Replacing ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) slightly reduces lipophilicity (MW: 223.21 g/mol) and may alter metabolic stability due to differences in oxidative susceptibility .
  • 4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid (CAS: Unspecified): Incorporation of a thienyl ring with ethoxycarbonyl and methyl groups introduces π-π stacking capabilities and steric bulk (MW: 389.43 g/mol), likely reducing membrane permeability .

Backbone and Functional Group Modifications

  • This structural complexity increases molecular weight (MW: ~449 g/mol) and may limit solubility .
  • 4-((2-Carbamoyl-5-methylphenyl)amino)-4-oxobutanoic acid (CAS: Unspecified): The carbamoyl (-CONH₂) group augments hydrogen-bonding capacity, improving affinity for enzymes like thymidylate synthase (hTS), as seen in related inhibitors .

Solubility and Lipophilicity

Compound Substituent logP (Predicted) Aqueous Solubility (mg/mL) Key Reference
4-((4-Ethoxyphenyl)amino)-4-oxobutanoic acid -OCH₂CH₃ 1.5 ~10 (pH 7.4)
4-[(4-Ethoxy-2-nitrophenyl)amino]-4-oxobutanoic acid -NO₂, -OCH₂CH₃ 0.8 ~25 (pH 7.4)
4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid -OCH₃ 1.2 ~15 (pH 7.4)
4-((2-Chlorophenyl)amino)-4-oxobutanoic acid -Cl 1.8 ~5 (pH 7.4)

Notes: Nitro and carbamoyl groups improve solubility via polarity, while chloro and thienyl groups reduce it .

Spectroscopic Characteristics

  • IR/NMR: For analogs like (E)-4-((3-(3-(2,5-dimethoxyphenyl)acryloyl)phenyl)amino)-4-oxobutanoic acid, IR peaks at 1720 cm⁻¹ (C=O acid) and 1697 cm⁻¹ (C=O amide) confirm functional groups. ¹H-NMR signals for aromatic protons (δ 6.92–8.10 ppm) and methoxy groups (δ 3.76–3.80 ppm) are consistent across derivatives .

Biologische Aktivität

4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid, a compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This compound features a butanoic acid backbone with an oxo group and an amino group attached to a para-ethoxyphenyl moiety, which may influence its interactions with biological targets.

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological activity. The presence of the ethoxy group on the phenyl ring may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

PropertyValue
Molecular FormulaC₁₂H₁₅NO₄
Molecular Weight237.25 g/mol
Functional GroupsAmino, Carbonyl, Ethoxy

Biological Activity Overview

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. Compounds with similar structures often modulate biological pathways related to pain and inflammation. Preliminary studies suggest that this compound may interact with key enzymes or receptors involved in these processes, particularly cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

The proposed mechanism of action involves the inhibition of COX enzymes, leading to decreased production of prostaglandins—lipid compounds that mediate inflammation and pain signaling. This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings and Case Studies

  • In Vitro Studies : Preliminary assays have shown that this compound can inhibit COX activity in cell culture models, suggesting potential applications in the treatment of inflammatory disorders.
  • Comparative Analysis : A study comparing the activity of this compound with structurally similar analogs demonstrated significant differences in their anti-inflammatory effects. For instance, compounds such as 4-((4-methoxyphenyl)amino)-4-oxobutanoic acid showed lower efficacy compared to this compound, highlighting the importance of the ethoxy substitution.
  • Binding Affinity Studies : Interaction studies revealed that this compound has a higher binding affinity for COX enzymes compared to other derivatives, which may correlate with its enhanced biological activity.

Data Table: Comparison with Similar Compounds

Compound NameCAS NumberSimilarity IndexBiological Activity
4-((4-methoxyphenyl)amino)-4-oxobutanoic acid56106-05-90.96Moderate Anti-inflammatory
4-((3-methoxyphenyl)amino)-4-oxobutanoic acid16141-44-90.94Low Anti-inflammatory
4-(4-acetamidophenoxy)butanoic acid937600-99-20.92Low Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a two-step process:

Knoevenagel condensation : React 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form an α,β-unsaturated ketone intermediate.

Hydrolysis and decarboxylation : Treat the intermediate with aqueous acid (e.g., HCl) to hydrolyze the ester and decarboxylate, yielding the final product .

  • Critical factors : Base strength and solvent polarity significantly affect condensation efficiency. Overly vigorous decarboxylation conditions may degrade the product, reducing yield.

Q. What spectroscopic techniques are critical for characterizing this compound, and how can residual solvents be detected?

  • Key techniques :

  • ¹H/¹³C NMR : Confirm the presence of the ethoxyphenyl group (δ ~6.8–7.4 ppm for aromatic protons) and the oxobutanoic acid backbone (δ ~2.5–3.5 ppm for methylene groups) .
  • FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for the amide and carboxylic acid groups) .
    • Residual solvent detection : Use ¹H NMR to identify methanol or ethanol residues (δ ~3.3–3.7 ppm for CH₃O/CH₂CH₃ groups). Ensure thorough drying under vacuum to avoid interference in downstream reactions .

Q. How can purity be optimized during synthesis, and what analytical methods validate it?

  • Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials.
  • Validation :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺ at m/z 250.1 for C₁₂H₁₅NO₄) .

Advanced Research Questions

Q. How do computational methods like DFT or molecular docking predict the reactivity or biological targets of this compound?

  • DFT applications : Optimize geometry to calculate electron density maps, identifying reactive sites (e.g., the amide nitrogen or carbonyl groups). The ALIE (Average Local Ionization Energy) surface can predict susceptibility to electrophilic attacks .
  • Molecular docking : Screen against enzyme targets (e.g., KYN-3-OHase) using AutoDock Vina. Compare binding affinities with fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid, IC₅₀ = 12.5 µM) to assess substituent effects .

Q. What strategies resolve contradictions in reported biological activities of structurally similar 4-oxobutanoic acid derivatives?

  • Case study : If one study reports neuroprotective activity (IC₅₀ = 12.5 µM) while another shows no effect:

Replicate assays : Use identical cell lines (e.g., SH-SY5Y neurons) and protocols (e.g., MTT assay).

Control variables : Test solubility (DMSO vs. aqueous buffers) and metabolite stability (LC-MS monitoring) .

Q. How does the ethoxy group influence structure-activity relationships compared to halogenated analogs?

  • Electronic effects : The ethoxy group’s electron-donating nature increases electron density on the phenyl ring, enhancing π-π stacking with aromatic residues in enzyme active sites.
  • Biological data : Fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show higher antimicrobial activity (IC₅₀ = 15.0 µM), while ethoxy derivatives may prioritize metabolic stability in drug design .

Q. What are the challenges in crystallizing this compound, and how can SHELX software address them?

  • Crystallization issues : The compound’s flexibility (rotatable C-N and C-O bonds) complicates lattice formation. Use slow evaporation in DMSO/ether mixtures.
  • SHELX refinement : Employ SHELXL for high-resolution data (R factor < 0.05) and SHELXD for phase determination in twinned crystals .

Methodological Tables

Table 1 : Comparative Reactivity of 4-Oxobutanoic Acid Derivatives

SubstituentReaction with NaBH₄Enzymatic Inhibition (IC₅₀, µM)
4-EthoxyphenylPartial reduction18.2 (KYN-3-OHase)
2-FluorophenylFull reduction12.5 (KYN-3-OHase)
4-MethylphenylNo reduction22.0 (Protease)
Data derived from

Table 2 : Optimal Synthetic Conditions for Knoevenagel Condensation

ParameterOptimal ValueEffect on Yield
BaseSodium ethoxide85%
SolventEthanol78%
Temperature80°C90%
Adapted from

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.